

# Foundational Overview: The Picolinimide Scaffold

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## Compound of Interest

Compound Name: Ethyl picolinimide

CAS No.: 41050-95-7

Cat. No.: B1601341

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**Ethyl picolinimide**, systematically named ethyl pyridine-2-carboximide, belongs to the class of organic compounds known as imidates.<sup>[1]</sup> It is characterized by a central functional group containing a carbon-nitrogen double bond and a single bond to an oxygen atom. Specifically, it consists of a pyridine ring attached to the carbon of an ethyl imide group (C(=NH)OEt).<sup>[1]</sup> This arrangement imparts a unique electronic and steric profile, making it a versatile building block for more complex molecular architectures.

Its significance lies primarily in its role as a synthetic intermediate.<sup>[2]</sup> The imide functional group is a masked carboxylic acid derivative, readily convertible into esters, amidines, and orthoesters, which are prevalent in biologically active molecules.<sup>[3]</sup> The presence of the pyridine ring, a common motif in FDA-approved drugs, further enhances its appeal in medicinal chemistry, offering sites for hydrogen bonding and metabolic stability modulation.<sup>[4]</sup>

## Key Physicochemical Properties

A summary of the fundamental physical and chemical properties of **ethyl picolinimide** provides a practical baseline for its handling and application in a laboratory setting.

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O	[1][5]
Molar Mass	150.18 g/mol	[1][5]
Appearance	Colorless to pale yellow liquid	[2]
Boiling Point	181-183°C	[2]
Solubility	Soluble in organic solvents like ethanol and dimethylformamide	[2]
Storage Condition	2-8°C, Sealed in dry conditions	[5]

## Synthesis: The Pinner Reaction as the Gateway

The most direct and classical route to **ethyl picolinimide** is the Pinner reaction. This acid-catalyzed reaction involves the treatment of a nitrile (2-cyanopyridine) with an alcohol (ethanol) under anhydrous conditions.[3][6] Understanding the causality behind the experimental protocol is crucial for achieving high yields and purity.

## Mechanism and Rationale

The Pinner reaction proceeds via the formation of a highly reactive intermediate known as a Pinner salt (an alkyl imidate salt).[3] The reaction must be conducted under strictly anhydrous conditions because the Pinner salt is highly susceptible to hydrolysis, which would lead to the formation of the corresponding ester (ethyl picolinate) as an undesired byproduct.[7] Gaseous hydrogen chloride is the classic acid catalyst, as it provides the necessary protonation of the nitrile nitrogen, activating the carbon for nucleophilic attack by ethanol.[8]

## Experimental Protocol: Synthesis of Ethyl Picolinimide Hydrochloride

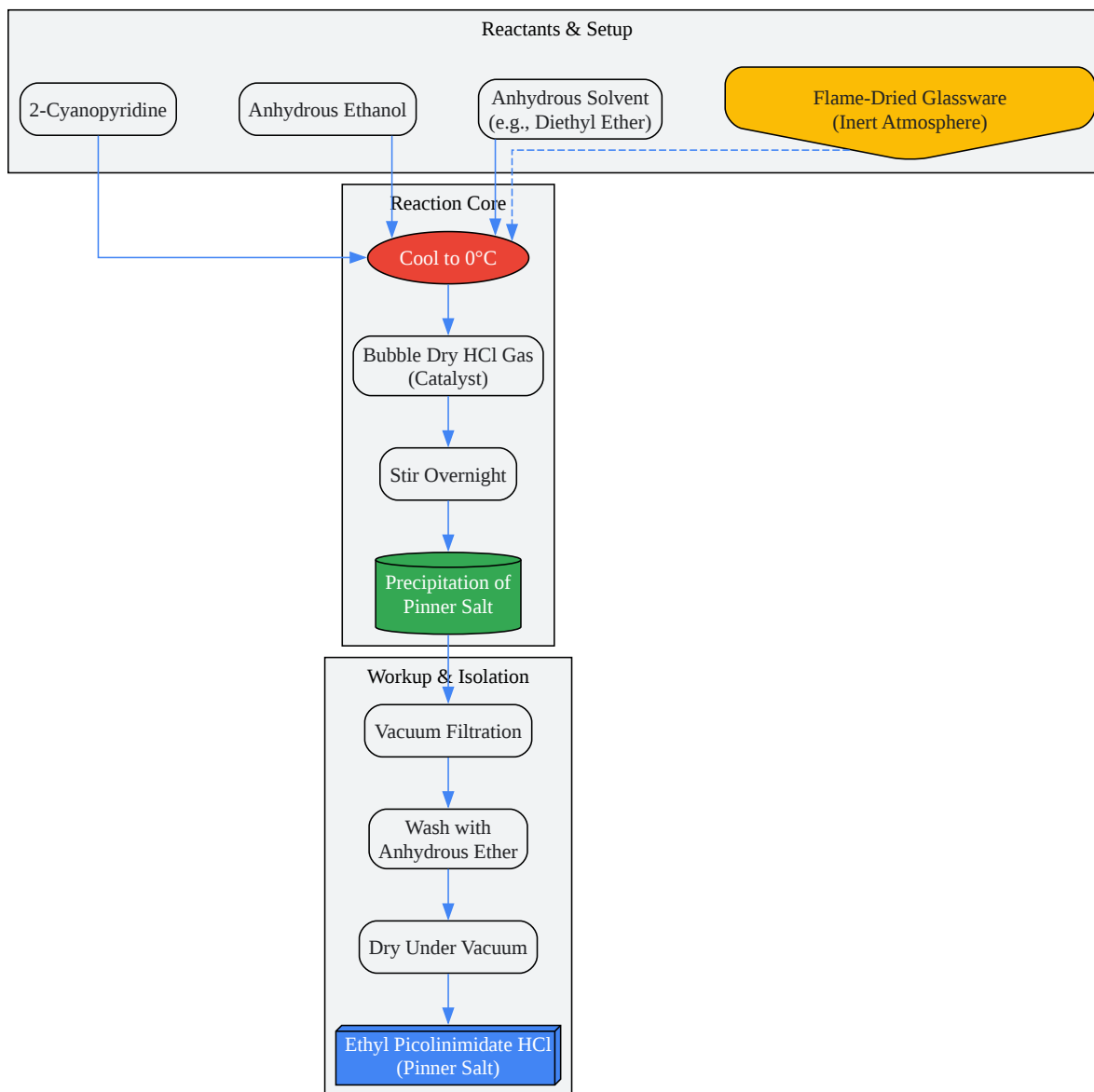
This protocol is a representative procedure based on the principles of the Pinner reaction.

- **System Preparation:** Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with CaCl<sub>2</sub> or Drierite). Maintain the

system under an inert atmosphere (e.g., Nitrogen or Argon).

- **Reagent Addition:** To the flask, add anhydrous ethanol (1.5 equivalents) dissolved in a dry, inert solvent such as diethyl ether or dichloromethane. Cool the solution to 0°C using an ice bath.
- **Nitrile Introduction:** Slowly add 2-cyanopyridine (1.0 equivalent) to the cooled ethanol solution with continuous stirring.
- **Acid Catalysis:** Bubble dry hydrogen chloride (HCl) gas through the solution. The reaction is exothermic and a white precipitate, the Pinner salt (**ethyl picolinimide** hydrochloride), will begin to form. Continue the HCl addition until the solution is saturated.
- **Reaction Progression:** Seal the flask and allow it to stir at 0°C or let it slowly warm to room temperature overnight. The progress can be monitored by the disappearance of the nitrile peak using IR spectroscopy.
- **Isolation:** Collect the precipitated Pinner salt by vacuum filtration. Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.
- **Drying:** Dry the isolated salt under vacuum to yield the **ethyl picolinimide** hydrochloride.
- **Neutralization (Optional):** To obtain the free base, the Pinner salt can be carefully neutralized with a suitable base (e.g., sodium bicarbonate or triethylamine) in a biphasic system, followed by extraction with an organic solvent and subsequent purification.

## Synthesis Workflow Diagram



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Caption: Workflow for the Pinner reaction synthesis of **ethyl picolinimide** hydrochloride.

## Elucidating the Molecular Structure

A combination of spectroscopic and computational techniques is required to fully characterize the molecular structure of **ethyl picolinimide**. Each method provides a unique piece of the structural puzzle.

### Spectroscopic Characterization

Spectroscopy provides invaluable information about the functional groups and connectivity within the molecule.<sup>[9]</sup> While a comprehensive, published dataset for **ethyl picolinimide** is not readily available, its expected spectral features can be reliably predicted based on established principles.<sup>[7][10]</sup>

Technique	Predicted Observation	Structural Rationale
<sup>1</sup> H NMR	<p>δ 7.5-8.5 ppm (m, 4H): Protons on the pyridine ring. δ 4.3 ppm (q, 2H): Methylene (-OCH<sub>2</sub>-) protons of the ethyl group. δ 1.4 ppm (t, 3H): Methyl (-CH<sub>3</sub>) protons of the ethyl group. Broad singlet (variable δ): N-H proton.</p>	<p>The aromatic protons are deshielded by the ring current. The methylene protons are deshielded by the adjacent oxygen atom and show a quartet splitting pattern from the neighboring methyl group. The methyl protons appear as a triplet.</p>
<sup>13</sup> C NMR	<p>δ ~165 ppm: Imidate carbon (C=N). δ 120-150 ppm (4 signals): Carbons of the pyridine ring. δ ~62 ppm: Methylene carbon (-OCH<sub>2</sub>-). δ ~14 ppm: Methyl carbon (-CH<sub>3</sub>).</p>	<p>The imidate carbon is significantly downfield due to its sp<sup>2</sup> hybridization and proximity to two electronegative atoms (O and N). The chemical shifts of the aromatic, methylene, and methyl carbons are in their expected regions.</p>
IR Spectroscopy	<p>~3300 cm<sup>-1</sup> (broad): N-H stretch. ~1660 cm<sup>-1</sup> (strong): C=N stretch (imine). ~1250 cm<sup>-1</sup> (strong): C-O stretch (asymmetric). ~1600, 1470 cm<sup>-1</sup>: C=C and C=N stretches of the pyridine ring.</p>	<p>These absorption frequencies are characteristic of the primary functional groups present in the molecule. The C=N stretch is a particularly strong diagnostic peak for the imidate group.[7]</p>
Mass Spectrometry	<p>m/z 150 (M<sup>+</sup>): Molecular ion peak. Key Fragments: Loss of ethoxy group (-OC<sub>2</sub>H<sub>5</sub>, m/z 45), loss of ethyl group (-C<sub>2</sub>H<sub>5</sub>, m/z 29).</p>	<p>The molecular ion peak confirms the molecular weight of 150.18. Fragmentation patterns would likely involve cleavage at the C-O and O-ethyl bonds, which are common fragmentation pathways for esters and ethers.[11][12]</p>

## X-ray Crystallography

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and intermolecular interactions.[13] Although a published crystal structure for **ethyl picolinimide** itself is elusive, analysis of related structures reveals key insights.[14][15] An XRD study would definitively establish:

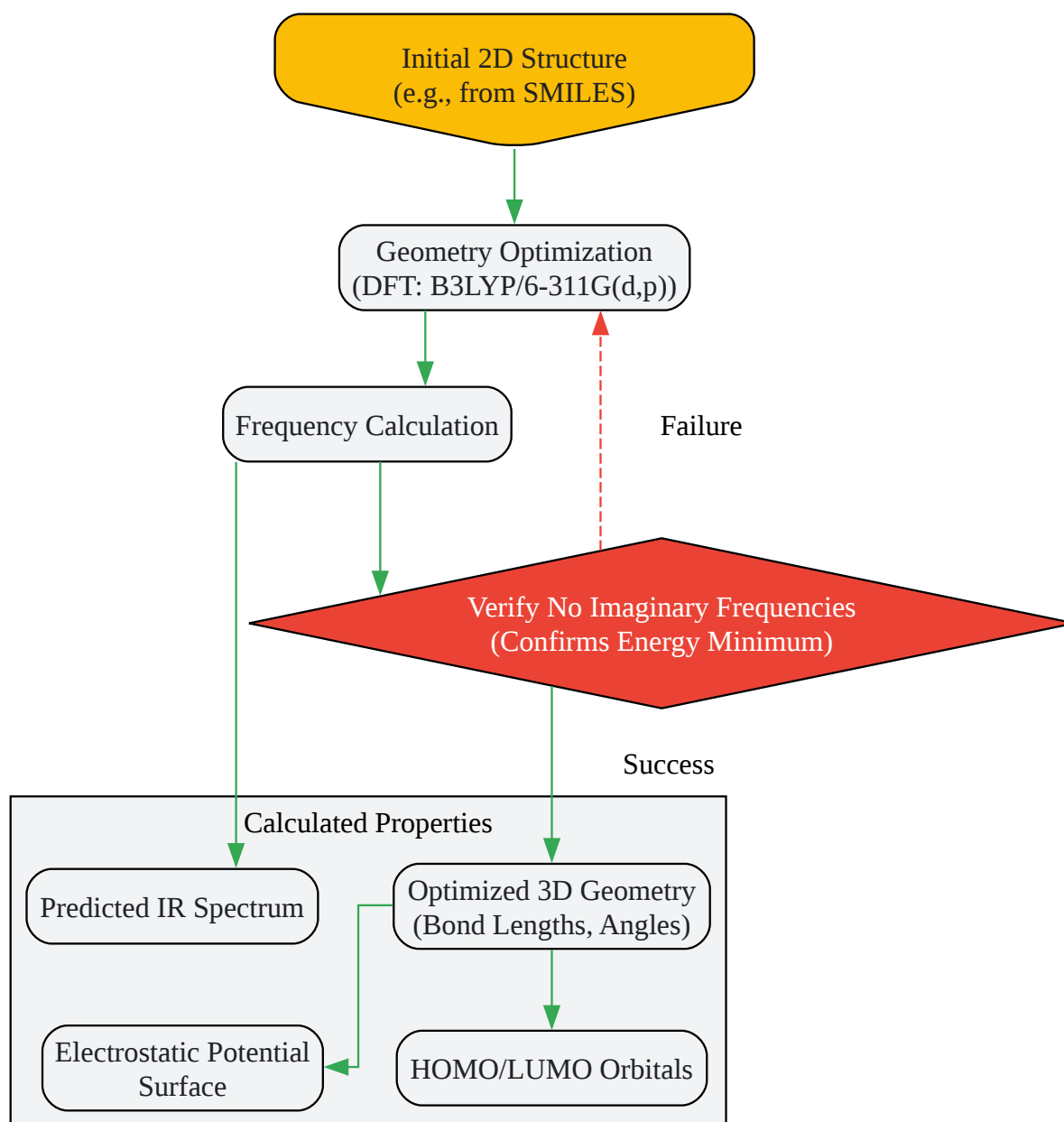
- Planarity: The degree of planarity between the pyridine ring and the imide functional group.
- Conformation: The preferred conformation of the ethyl group (e.g., syn- or anti-periplanar).
- Intermolecular Forces: The presence of hydrogen bonding (via the N-H group) or  $\pi$ -stacking interactions (via the pyridine rings) in the crystal lattice, which govern the material's bulk properties.[13]

## Computational Chemistry Analysis

In the absence of experimental crystallographic data, computational methods such as Density Functional Theory (DFT) serve as powerful predictive tools.[16][17] A typical computational workflow allows for the in silico determination of key structural and electronic properties.[18]

- Geometry Optimization: An initial 2D structure is used as a starting point. A DFT calculation (e.g., using the B3LYP functional with a 6-311G(d,p) basis set) is performed to find the lowest energy (most stable) 3D conformation of the molecule.[17]
- Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. This calculation confirms that the structure is a true energy minimum and predicts the IR spectrum, which can be compared with experimental data for validation.[17]
- Property Analysis: From the optimized structure, various electronic properties can be calculated, including:
  - Molecular Electrostatic Potential (MEP) Surface: This visualizes the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting its reactivity.

- Frontier Molecular Orbitals (HOMO/LUMO): Analysis of the Highest Occupied and Lowest Unoccupied Molecular Orbitals helps to understand the molecule's electronic transitions and reactivity in chemical reactions.



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Caption: Workflow for computational structural analysis of **ethyl picolinimide** using DFT.

## Reactivity and Applications in Drug Discovery

The molecular structure of **ethyl picolinimide** directly dictates its chemical reactivity and utility. The imide carbon is electrophilic and susceptible to attack by nucleophiles. The imine nitrogen, after deprotonation, can act as a nucleophile. The pyridine nitrogen can act as a base or a ligand for metal coordination.[4]

This predictable reactivity makes it a valuable precursor for synthesizing libraries of compounds in drug discovery programs. For instance:

- **Amidine Synthesis:** Reaction with primary or secondary amines readily converts the imide to the corresponding amidine, a common functional group in enzyme inhibitors and receptor antagonists.[3]
- **Ester Synthesis:** Controlled hydrolysis leads to the formation of ethyl picolinate.[3]
- **Heterocycle Formation:** The imide can be a key component in cyclization reactions to form various nitrogen-containing heterocyclic systems.

The picolinate scaffold and its derivatives are considered "privileged structures" in medicinal chemistry, appearing in numerous drug candidates targeting enzymes and receptors.[4] The ability to easily generate diverse derivatives from **ethyl picolinimide** allows for rapid structure-activity relationship (SAR) studies, accelerating the identification of lead compounds. [19]

## Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **ethyl picolinimide** is associated with several hazards.[1] It is considered harmful if swallowed, inhaled, or in contact with skin, and it can cause serious skin and eye irritation.[1] It may also cause respiratory irritation.[1]

Handling Recommendations:

- Use only in a well-ventilated area or chemical fume hood.

- Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- Store in a cool (2-8°C), dry, and well-ventilated place with the container tightly sealed.[\[5\]](#)

## Conclusion

**Ethyl picolinimidate** is more than a simple chemical intermediate; it is a precisely defined molecular tool whose structure has been elucidated through a synergistic application of synthesis, spectroscopy, and computational science. Its pyridine ring and reactive imidate functional group provide a foundation for complex molecular design, particularly in the fields of medicinal and materials chemistry. This guide has provided a framework for understanding its structure not as a static entity, but as a dynamic interplay of atoms and electrons that dictates its synthesis, properties, and vast synthetic potential.

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- To cite this document: BenchChem. [Foundational Overview: The Picolinimidate Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1601341/docs#foundational-overview-the-picolinimidate-scaffold\]](https://www.benchchem.com/product/b1601341/docs#foundational-overview-the-picolinimidate-scaffold)

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